N-[4-(4-ethyl-5-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]acetamide
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Overview
Description
N-[4-(4-ethyl-5-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]acetamide is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-ethyl-5-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as triethylamine or potassium carbonate to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-ethyl-5-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under specific conditions.
Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrophenyl group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the triazole ring .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research has indicated its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of N-[4-(4-ethyl-5-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes involved in critical biological processes, such as DNA replication and protein synthesis. This inhibition can lead to the disruption of cellular functions and ultimately cell death, making it a potential candidate for anticancer and antimicrobial therapies .
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives
- 2-({4-ethyl-5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-nitrophenyl)acetamide
- 2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
Uniqueness
N-[4-(4-ethyl-5-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]acetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the nitrophenyl group and the triazole ring enhances its potential as a versatile compound for various applications, particularly in medicinal chemistry .
Properties
Molecular Formula |
C20H19N5O4S |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
N-[4-[4-ethyl-5-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]phenyl]acetamide |
InChI |
InChI=1S/C20H19N5O4S/c1-3-24-19(15-4-8-16(9-5-15)21-13(2)26)22-23-20(24)30-12-18(27)14-6-10-17(11-7-14)25(28)29/h4-11H,3,12H2,1-2H3,(H,21,26) |
InChI Key |
BFVJUSHGJCRNKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)NC(=O)C |
Origin of Product |
United States |
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